molecular formula C₂₄H₂₃ClO₆ B1145563 [(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate CAS No. 208111-89-1

[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate

Cat. No.: B1145563
CAS No.: 208111-89-1
M. Wt: 442.89
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(3aR,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate features a bicyclic cyclopenta[b]furan core with a 2-oxo group and a benzoate ester at the 5-position. Its distinguishing structural elements include:

  • 3-Chlorophenoxy group: Attached via a (E,3S)-configured hydroxybutenyl chain at the 4-position.
  • Stereochemical complexity: The (3aR,4R,5R,6aS) configuration ensures specific spatial orientation critical for biological interactions.

Properties

IUPAC Name

[(3aR,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO6/c25-16-7-4-8-18(11-16)29-14-17(26)9-10-19-20-12-23(27)30-22(20)13-21(19)31-24(28)15-5-2-1-3-6-15/h1-11,17,19-22,26H,12-14H2/b10-9+/t17-,19+,20+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUVARNLPCHRRP-AWYUYJLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC(=CC=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)/C=C/[C@@H](COC4=CC(=CC=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate is a complex organic molecule that has garnered interest in the fields of pharmacology and medicinal chemistry. This article delves into its biological activities based on available research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C18H24O4
  • Molecular Weight : 304.38 g/mol
  • CAS Number : 856240-62-5

Structural Features

The compound features a hexahydrocyclopentafuran moiety attached to a benzoate group and a chlorophenoxy substituent. The stereochemistry is significant due to its potential influence on biological activity.

Antiglaucoma Activity

One of the notable biological activities of this compound is its role as an antiglaucoma agent . It has been studied for its effectiveness in lowering intraocular pressure (IOP), which is crucial for managing glaucoma. Research indicates that compounds with similar structures often exhibit such properties through mechanisms involving the modulation of aqueous humor dynamics and enhancing outflow facilities .

The proposed mechanisms include:

  • Inhibition of Inflammatory Mediators : The chlorophenoxy group may play a role in modulating inflammatory pathways that contribute to increased IOP.
  • Enhancement of Aqueous Humor Outflow : The structural features suggest potential interactions with receptors involved in fluid dynamics within the eye.

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Clinical Trials : A study involving a similar compound demonstrated a statistically significant reduction in IOP compared to placebo controls over a 12-week period .
  • Animal Models : In animal studies using rabbits and dogs with induced glaucoma, administration of the compound resulted in a marked decrease in IOP alongside improvements in ocular health metrics .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
[(3Ar,4R,...)]Antiglaucoma
Prostaglandin AnalogAnti-inflammatory
Chlorophenoxy DerivativeModulation of IOP

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are critical. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects noted . However, long-term studies are necessary to fully understand the implications of chronic use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with its analogues:

Compound Name / Key Substituents Molecular Formula Molecular Weight Substituent Features Key References
Target Compound (3-chlorophenoxy, hydroxybutenyl) C₂₅H₂₃ClO₆ 466.90 3-Cl-phenoxy, (E,3S)-3-hydroxybutenyl chain, benzoate ester
Trifluoromethylphenoxy analogue C₂₅H₂₁F₃O₆ 474.43 3-CF₃-phenoxy, (E)-3-oxobutenyl chain, benzoate ester
Phenylpentenyl analogue C₂₅H₂₄O₅ 404.45 Phenylpentenyl chain (E-configuration), benzoate ester
Difluoro-phenoxy analogue C₂₄H₂₂F₂O₅ 428.43 3,3-difluoro-4-phenoxybutenyl chain, benzoate ester
Octenyl ketone analogue C₂₂H₂₆O₅ 370.44 (E)-3-oxooctenyl chain, benzoate ester
Key Observations:
  • Chain Length and Flexibility : The octenyl chain in introduces greater hydrophobicity compared to shorter chains, which may alter membrane permeability .
  • Oxo vs. Hydroxy Groups: The trifluoromethylphenoxy analogue () has a ketone (3-oxo) instead of a hydroxyl group, reducing hydrogen-bonding capacity but increasing metabolic resistance .

Stability and Physicochemical Properties

  • Benzoate Ester Hydrolysis : Common across all compounds; hydrolysis rates may vary with substituent electronics. Electron-withdrawing groups (e.g., Cl, CF₃) could slow esterase-mediated hydrolysis .
  • Thermal Stability: Compounds with ketone groups () may exhibit lower thermal stability compared to hydroxylated analogues due to enol-keto tautomerism .

Q & A

Q. What are the key challenges in synthesizing this compound with high stereochemical purity?

The synthesis requires precise control over stereocenters, particularly at the 3S-hydroxybut-1-enyl and cyclopenta[b]furan moieties. Multi-step protocols involving asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries are often employed. Critical steps include the formation of the (E)-configured double bond and retention of hydroxyl group configuration during benzoate esterification. Purification via preparative HPLC with chiral columns is recommended to resolve diastereomers .

Q. How can X-ray crystallography be utilized to confirm the compound’s structure?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is the gold standard. Key parameters include refining the 3-chlorophenoxy orientation and verifying hydrogen bonding between the hydroxyl group and the furan-2-one carbonyl. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients detect impurities (<0.1% sensitivity).
  • NMR : 1^1H and 13^13C NMR track degradation products (e.g., hydrolysis of the benzoate ester).
  • TGA/DSC : Thermal stability analysis under nitrogen identifies decomposition points (>200°C typical for similar bicyclic furans) .

Advanced Research Questions

Q. How can in vitro assays be designed to evaluate this compound’s interaction with retinol-binding protein 4 (RBP4)?

  • Fluorescence displacement assays : Use recombinant human RBP4 saturated with all-trans-retinol. Measure fluorescence quenching upon compound binding (excitation: 330 nm; emission: 470 nm).
  • Surface plasmon resonance (SPR) : Immobilize RBP4 on a CM5 chip and measure binding kinetics (KD values <100 nM suggest high affinity).
  • Molecular docking : Validate binding poses using Schrödinger Suite, focusing on the 3-chlorophenoxy group’s interaction with hydrophobic pockets .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Metabolic stability assays : Compare hepatic microsome half-life (e.g., human vs. murine) to identify species-specific metabolism.
  • Proteomics profiling : Use SILAC-labeled cells to assess off-target effects (e.g., unintended kinase inhibition).
  • Dose-response normalization : Account for variations in cell permeability using LC-MS quantification of intracellular compound levels .

Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?

  • Prodrug derivatization : Mask the hydroxyl group as a phosphate ester to enhance aqueous solubility.
  • Nanoparticle encapsulation : Use PEGylated liposomes to prolong circulation time.
  • CYP450 inhibition screening : Mitigate metabolism-related clearance using liver microsome assays .

Methodological Troubleshooting

Q. Why does the compound exhibit low yields in Suzuki-Miyaura coupling steps?

  • Catalyst selection : Replace Pd(PPh3_3)4_4 with XPhos Pd G3 for sterically hindered aryl chlorides.
  • Solvent optimization : Use toluene/water biphasic systems instead of DMF to reduce side reactions.
  • Temperature control : Maintain 80°C to prevent premature catalyst decomposition .

Q. How to address discrepancies between computational and experimental LogP values?

  • Shake-flask method : Directly measure octanol/water partitioning at pH 7.4.
  • QSAR refinement : Incorporate solvation-free energy corrections via COSMO-RS.
  • LC-MS validation : Compare retention times with reference compounds of known LogP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.